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molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

1,4-Benzodiazepine

Cat. No. B1214927
M. Wt: 144.17 g/mol
InChI Key: GUJAGMICFDYKNR-UHFFFAOYSA-N
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Patent
US04012413

Procedure details

In the manner given in Example 1, N,N-diethyl-4-methyl-8-fluoro-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine-1-acetamide is reduced with borane to give 1-[2-diethylamino)ethyl]-4-methyl-8-fluoro-5,6-dihydro-6-(o-fluorophenyl)-4H-s-triazolo]4,3-a][1,4]benzodiazepine.
Name
N,N-diethyl-4-methyl-8-fluoro-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)C(=O)CC1[N:10]2[C:11]3[CH:27]=[CH:26][C:25](F)=[CH:24][C:12]=3[C:13](C3C=CC=CC=3F)=[N:14][CH:15](C)[C:9]2=NN=1)C.B>>[NH:10]1[C:11]2[CH:27]=[CH:26][CH:25]=[CH:24][C:12]=2[CH:13]=[N:14][CH:15]=[CH:9]1

Inputs

Step One
Name
N,N-diethyl-4-methyl-8-fluoro-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CC1=NN=C2N1C1=C(C(=NC2C)C2=C(C=CC=C2)F)C=C(C=C1)F)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=CN=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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